

Initial Phase I Clinical Trials of Tiazofurin

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Compound Focus: Tiazofurin

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The table below summarizes the key parameters and findings from the early Phase I clinical trials of **Tiazofurin**.

Trial Parameter	5-Day Continuous Infusion	1-Hour Daily Infusion
References	[1] [2] [3]	[4]
Maximum Tolerated Dose (MTD)	1650 mg/m ² /day [1]	3300 mg/m ² [4]
Dose-Limiting Toxicity (DLT)	Severe neurotoxicity (confusion, lethargy, obtundation, focal deficits); pleuropericarditis [2] [3]	Lower incidence and severity of side effects; neurotoxicity and pleuropericarditis were less severe [4]
Other Notable Toxicities	Myelosuppression, desquamation of palms/soles, malar erythema, hyperpigmentation, stomatitis, chest pain, drug fever [2]	Myelosuppression; side effects were manageable [4]
Pharmacokinetics	Terminal half-life: ~8 hours [2]. Steady-state concentrations were dose-dependent [1].	Biphasic pharmacokinetics with alpha t _{1/2} of 0.5 hr and beta t _{1/2} of 6.2 hr. Faster elimination than continuous infusion [4].

Trial Parameter	5-Day Continuous Infusion	1-Hour Daily Infusion
Reported Efficacy (Phase I)	No complete or partial remissions observed in the trials [1] [3].	7 complete remissions and 7 hematologic responses in 26 patients with end-stage leukemia [4].

Detailed Experimental Protocols and Context

For a comprehensive technical understanding, here are the methodologies and context from these studies.

Patient Population and Dosing

- **5-Day Infusion Trials:** These studies enrolled patients with **advanced solid tumors** [1] [2]. Doses started at 360-550 mg/m²/day and were escalated to a maximum of 2350 mg/m²/day [1] [2].
- **1-Hour Infusion Trial:** This study focused on patients with **end-stage leukemia** [4]. Doses of 1,100, 2,200, and 3,300 mg/m² were administered as a 1-hour daily infusion [4].

Pharmacokinetic Analysis Methods

Plasma concentrations of **Tiazofurin** were determined using **high-performance liquid chromatography (HPLC)** [3]. Pharmacokinetic modeling was then applied to calculate key parameters such as peak plasma concentration, terminal half-life, and area under the curve (AUC) [4] [2].

Mechanism of Action and Rationale

Tiazofurin is a C-nucleoside that exerts its antitumor effect through a unique mechanism:

- It is converted inside cells to an active metabolite called **Tiazofurin Adenine Dinucleotide (TAD)** [5] [6].
- TAD acts as an analogue of NAD (nicotinamide adenine dinucleotide) and **potently inhibits the enzyme Inosine Monophosphate Dehydrogenase (IMPDH)** [5] [7] [3].
- IMPDH is the **rate-limiting enzyme** in the *de novo* biosynthesis of guanine nucleotides. Its inhibition leads to a severe depletion of cellular GTP pools [5] [7].

- The reduction in GTP levels leads to the **down-regulation of key oncogenes** like *ras* and *myc*, which can induce differentiation and apoptosis in cancer cells [5]. This mechanism was considered particularly effective in leukemias [6].

The following diagram illustrates the metabolic pathway and mechanism of **Tiazofurin**.

Tiazofurin Mechanism of Action



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Key Takeaways for Drug Development Professionals

- **Administration Schedule is Critical:** The 1-hour daily infusion schedule demonstrated a significantly improved therapeutic window compared to the 5-day continuous infusion, allowing for higher total drug exposure and showing efficacy in leukemic patients [4].
- **Disease Selection Matters:** The promising efficacy observed in leukemia, particularly in blast crisis of chronic granulocytic leukemia (83% response rate), highlights the importance of target population selection, potentially due to higher IMPDH activity in these cells [4] [5].
- **Mechanism-Based Toxicity:** The dose-limiting neurotoxicity and pleuropericarditis are on-target effects linked to IMPDH inhibition and GTP depletion, necessitating careful safety monitoring [2] [7]

[3].

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